3,4-dimethyl-N-propylbenzenesulfonamide
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Overview
Description
3,4-Dimethyl-N-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-propylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzenesulfonic acid.
Reduction: Formation of 3,4-dimethylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dimethyl-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Propylbenzenesulfonamide: Lacks the methyl groups on the aromatic ring, resulting in different chemical and biological properties.
3,4-Dimethylbenzenesulfonamide: Lacks the propyl group, affecting its solubility and reactivity.
N-Butylbenzenesulfonamide: Contains a butyl group instead of a propyl group, leading to variations in its physical and chemical properties.
Uniqueness
3,4-Dimethyl-N-propylbenzenesulfonamide is unique due to the presence of both methyl and propyl groups, which influence its reactivity and interactions with biological targets. These structural features can enhance its specificity and potency in various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-7-12-15(13,14)11-6-5-9(2)10(3)8-11/h5-6,8,12H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIDGESMOAOMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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